molecular formula C13H12ClN5O B14739788 2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol CAS No. 5417-99-2

2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol

Cat. No.: B14739788
CAS No.: 5417-99-2
M. Wt: 289.72 g/mol
InChI Key: CFYUAKUGSZYECU-UHFFFAOYSA-N
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Description

2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol is a chemical compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. The structure of this compound includes a chloro-substituted phenyl ring and a pyrazolo[3,4-d]pyrimidine core, which are known for their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This is achieved by reacting 4-chloropyrazole with a suitable aldehyde under acidic conditions to form the pyrazolo[3,4-d]pyrimidine scaffold.

    Substitution Reaction: The chloro group on the pyrazolo[3,4-d]pyrimidine core is substituted with a phenyl group through a nucleophilic aromatic substitution reaction.

    Amination: The resulting compound is then reacted with ethanolamine to introduce the aminoethanol moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The aminoethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol involves inhibition of specific enzymes and receptors. It is known to inhibit kinases such as VEGFR-2, which plays a crucial role in angiogenesis and tumor growth . The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a promising candidate for targeted cancer therapy.

Properties

CAS No.

5417-99-2

Molecular Formula

C13H12ClN5O

Molecular Weight

289.72 g/mol

IUPAC Name

2-[(6-chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol

InChI

InChI=1S/C13H12ClN5O/c14-13-17-11(15-6-7-20)10-8-16-19(12(10)18-13)9-4-2-1-3-5-9/h1-5,8,20H,6-7H2,(H,15,17,18)

InChI Key

CFYUAKUGSZYECU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)NCCO)Cl

Origin of Product

United States

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